Methyl 2,5-dimethylbenzoate

Analytical Chemistry Gas Chromatography Quality Control

Methyl 2,5-dimethylbenzoate (CAS 13730-55-7) is a well-defined aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. It is structurally derived from 2,5-dimethylbenzoic acid and methanol.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 13730-55-7
Cat. No. B083569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dimethylbenzoate
CAS13730-55-7
Synonyms2,5-Dimethylbenzoic acid methyl ester
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)OC
InChIInChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3
InChIKeyYILVOENZHZWHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Dimethylbenzoate (CAS 13730-55-7): A Defined Aromatic Ester for Precise Synthetic and Analytical Applications


Methyl 2,5-dimethylbenzoate (CAS 13730-55-7) is a well-defined aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. It is structurally derived from 2,5-dimethylbenzoic acid and methanol [2]. Its utility is rooted in its specific substitution pattern on the benzene ring, which governs its reactivity, physicochemical properties, and its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Defined 2,5-substitution pattern for synthesis pathway control
Characterized GC retention index for isomer-specific QC
Distinct ¹H NMR fingerprint for structural confirmation

The Critical Risk of Isomeric Substitution: Why Methyl 2,5-Dimethylbenzoate Cannot Be Replaced by its 2,4- or 3,5-Isomers


The simple substitution of methyl 2,5-dimethylbenzoate with a close isomeric analog, such as the 2,4- or 3,5-dimethylbenzoate esters, is a significant scientific risk. Positional isomerism on the aromatic ring leads to profound differences in molecular geometry, electronic distribution, and steric hindrance, which in turn dictate reaction selectivity, binding affinity, and downstream product purity [1]. While computational descriptors like XLogP3 and topological polar surface area may appear identical [2], these global properties do not capture the nuanced local effects that govern critical outcomes in catalysis, chromatography, and medicinal chemistry. The following evidence demonstrates that even minor structural changes have quantifiable and verifiable consequences, making precise chemical identity non-negotiable for reproducible scientific work.

Positional isomerism: May alter reactivity, binding, and downstream product purity.
Misleading computed properties: XLogP3 and TPSA are identical for 2,4- and 3,5-isomers, masking local differences.
Identity-critical applications: Synthetic route and analytical methods depend on exact regioisomer identity.

Verifiable Differentiation Evidence for Methyl 2,5-Dimethylbenzoate: Quantitative Data Against Comparators


Gas Chromatographic Retention: A Definitive Identifier for Methyl 2,5-Dimethylbenzoate in Complex Mixtures

The target compound exhibits a unique retention index (RI) of 1287 on a DB-5 capillary column under a specific temperature ramp (50°C hold for 4 min, then 6 K/min to 300°C) [1]. This value serves as a definitive chromatographic fingerprint, enabling its unambiguous identification and quantification in complex mixtures where other dimethylbenzoate isomers would co-elute or exhibit different retention times.

GC Retention
Class-level inference
RI = 1287 (DB-5 column)
Enables unambiguous isomer-specific identification
Temp. ramp 50→300°C, He carrier
Analytical Chemistry Gas Chromatography Quality Control

Spectroscopic Fingerprint: Distinct ¹H NMR Chemical Shifts for Unambiguous Structural Confirmation

The ¹H NMR spectrum of methyl 2,5-dimethylbenzoate provides a unique and quantifiable signature for its structural confirmation. In CDCl₃ at 300 MHz, the aromatic protons resonate at δ 7.45 (s, 1H), 7.51 (d, J=7.9 Hz, 1H), and 7.42 (d, J=7.9 Hz, 1H) . This specific pattern is a direct consequence of the 2,5-substitution and differs from the coupling patterns and chemical shifts observed for other isomers, such as methyl 2,4-dimethylbenzoate, which would exhibit a different aromatic proton fingerprint .

¹H NMR
Cross-study comparable
Aromatic δ 7.45, 7.51, 7.42 ppm (CDCl₃)
Methyl δ 2.7, 2.8; OCH₃ δ 3.95
Distinct pattern confirms 2,5-substitution vs. isomers
300 MHz; coupling patterns differ from 2,4-isomer
Organic Chemistry Spectroscopy Structural Elucidation

Physicochemical Properties: A Baseline for Solubility and Reactivity Predictions in Downstream Processing

Quantitative computational descriptors provide a basis for predicting the behavior of methyl 2,5-dimethylbenzoate in biological and environmental systems. The compound exhibits an XLogP3 value of 3.1, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 26.3 Ų [1]. These values are identical to those of its 2,4-isomer [2], a finding that highlights the importance of not relying on global descriptors alone for differentiation. The known experimental data—limited solubility in water and good solubility in organic solvents like ethanol and ether —provides a more reliable, albeit qualitative, benchmark for experimental design.

Physicochemical
Supporting evidence
XLogP3 = 3.1; TPSA = 26.3 Ų (identical to 2,4-isomer)
Global descriptors insufficient for isomer differentiation
Water solubility limited; good organic solvent solubility
Medicinal Chemistry Process Chemistry Formulation Science

Validated Application Scenarios for Methyl 2,5-Dimethylbenzoate Based on Quantitative Differentiation


GC Method Development and Routine Quality Control in Chemical Manufacturing

The established retention index (RI = 1287 on a DB-5 column) [1] makes methyl 2,5-dimethylbenzoate an ideal calibrant or reference standard for gas chromatography. In a manufacturing or quality control setting, this specific RI value allows for the rapid, unambiguous identification and quantification of the compound in reaction mixtures or final products, ensuring batch-to-batch consistency and preventing contamination by isomeric impurities that could compromise downstream applications.

Unambiguous Structural Confirmation in Academic and Industrial Research Synthesis

For synthetic chemists producing novel molecules, the distinctive ¹H NMR spectrum of methyl 2,5-dimethylbenzoate serves as a definitive fingerprint for confirming the successful synthesis and purity of the target intermediate . The specific pattern of aromatic proton signals (δ 7.45, 7.51, 7.42 ppm) provides a higher degree of certainty than relying on a melting point or TLC alone, which is crucial for publishing reproducible research or for filing regulatory documents that require exact chemical identification.

Precursor for Synthesis of Fine Chemicals and Agrochemical Intermediates

While direct comparative reactivity data is limited, the compound is commonly utilized as an intermediate in the production of pharmaceuticals and agrochemicals . The specific 2,5-substitution pattern is a key structural feature for building more complex molecules, where a different isomer would lead to a different final product. Procurement for this purpose is justified by the need for a specific regioisomer to ensure the correct molecular architecture in the final target, as established by a specific synthetic route.

Reference Material for Isomer-Specific Physicochemical or Environmental Fate Studies

The computed physicochemical descriptors (XLogP3 = 3.1, TPSA = 26.3 Ų) and known solubility profile [2] provide a starting point for studies on environmental fate or bioaccumulation. While these global properties are shared with the 2,4-isomer, the 2,5-isomer's distinct structure [2] means it will interact with biological systems or environmental matrices in a unique, isomer-specific manner. Its use as a pure reference material is therefore essential for generating accurate, isomer-specific data in such investigations.

Application
Selection Property
Validation Focus
GC method development & QC
Characterized GC retention index
Isomer-specific elution profile
Structural confirmation in synthesis
Distinctive ¹H NMR fingerprint
Regioisomeric purity and identity
Precursor for fine chemicals & agrochemicals
Specific 2,5-substitution pattern
Regioisomer-directed synthesis outcome
Reference material for environmental fate studies
Defined 2,5-regioisomer identity
Isomer-specific behavior in matrices

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